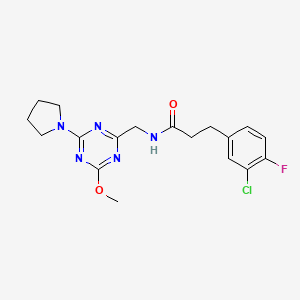
3-(3-chloro-4-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-4-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H21ClFN5O2 and its molecular weight is 393.85. The purity is usually 95%.
The exact mass of the compound 3-(3-chloro-4-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-chloro-4-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chloro-4-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Application in Neuroleptic Agents
Rhodium Catalyzed Hydroformylation : This process is crucial in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, highlighting the importance of specific chemical groups and their synthesis methodologies in pharmaceuticals. The detailed synthesis route involving rhodium-catalyzed hydroformylation demonstrates the chemical versatility and potential applications of similar compounds in developing neuroleptic agents (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Antitumor Agents and Dihydrofolate Reductase Inhibitors
Stereochemistry in Antitumor Agents : Understanding the molecular structure of compounds similar to the specified molecule can lead to advancements in cancer chemotherapy. The stereochemical analysis of dihydrofolate reductase inhibitors, which show promise in cancer treatment, underlines the potential for such compounds to be used in therapeutic contexts (Camerman, Smith, & Camerman, 1978).
Sigma Receptor Ligands and Cognitive Dysfunction
Effects on Cognitive Dysfunction : Research into sigma receptor ligands, including compounds with specific fluorophenyl and pyrrolidinyl groups, suggests potential therapeutic applications for cognitive dysfunctions such as those induced by phencyclidine. These studies indicate a broader application for compounds with similar structures in neurological research and treatment (Ogawa, Okuyama, Araki, & Otomo, 1994).
Herbicidal Applications
Herbicidal Sulfonylureas : The synthesis of novel pyrimidine and triazine intermediates, including those with fluoromethyl-triazines, for use in herbicidal sulfonylureas showcases the agricultural applications of such chemical structures. This demonstrates the compound's relevance beyond pharmaceuticals, extending to crop protection and management (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O2/c1-27-18-23-15(22-17(24-18)25-8-2-3-9-25)11-21-16(26)7-5-12-4-6-14(20)13(19)10-12/h4,6,10H,2-3,5,7-9,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHMSWLQEMKBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


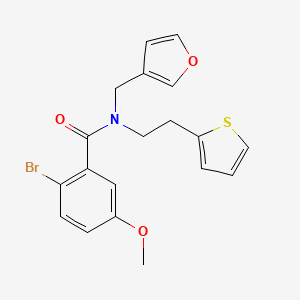


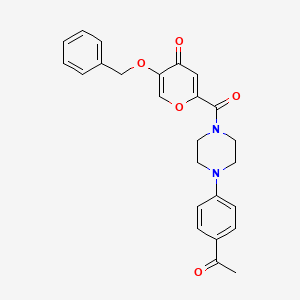
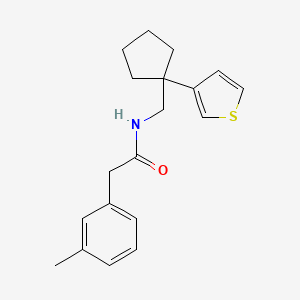
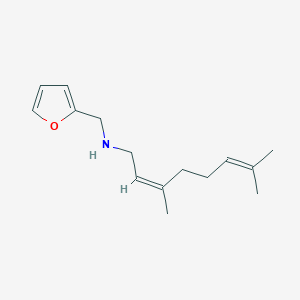
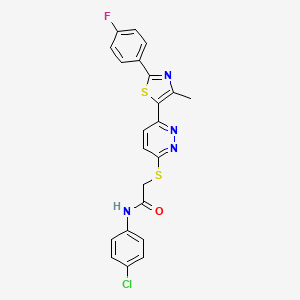
![Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B2933013.png)
![N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B2933015.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2933017.png)
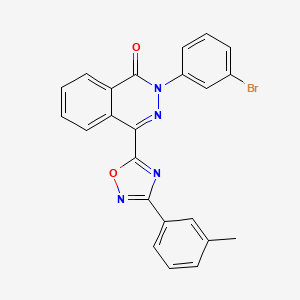
![[2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2933019.png)
